
Buphedrone Hydrochloride
Übersicht
Beschreibung
Buphedrone Hydrochloride (CAS: 166593-10-8) is a synthetic cathinone derivative classified as a β-keto amphetamine analog. Its chemical structure consists of a phenethylamine backbone with a ketone group at the β-position, an ethyl substitution at the α-carbon, and an N-methyl group (Figure 1). It is commonly marketed under the synonym MAPB (Methylaminophenylbutanone) and has been identified in illicit products such as "bath salts" due to its stimulant effects .
Vorbereitungsmethoden
- Synthetic routes for buphedrone involve chemical transformations from precursor compounds.
- Industrial production methods are not widely documented, but laboratory synthesis typically includes reductive amination or other synthetic pathways.
Analyse Chemischer Reaktionen
- Buphedron kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
- Häufige Reagenzien und Bedingungen hängen vom jeweiligen Reaktionstyp ab.
- Zu den wichtigsten gebildeten Produkten gehören Derivate von Buphedron mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
- Buphedron hat nur begrenzte dokumentierte Forschungsanwendungen.
- In der Chemie dient es als Modellverbindung zur Untersuchung von Cathinonen und deren Reaktivität.
- In der Biologie und Medizin wurden seine Auswirkungen auf Neurotransmittersysteme und Verhalten untersucht.
- Industrielle Anwendungen sind aufgrund seines kontrollierten Status rar.
Wirkmechanismus
- Buphedron wirkt in erster Linie als Stimulans, indem es die Freisetzung von Dopamin aus Nervenendungen im Gehirn potenziert.
- Seine molekularen Ziele und Wege umfassen Wechselwirkungen mit Dopaminrezeptoren und -transportern.
Wirkmechanismus
- Buphedrone primarily acts as a stimulant by potentiating dopamine release from nerve terminals in the brain.
- Its molecular targets and pathways involve interactions with dopamine receptors and transporters.
Vergleich Mit ähnlichen Verbindungen
Key Properties:
- Molecular Formula: C₁₁H₁₅NO·HCl
- Molecular Weight : 213.7 g/mol
- Solubility: Highly soluble in polar solvents like methanol; typically provided as a 10 mM solution for analytical purposes .
- Applications: Primarily used in forensic analysis and clinical toxicology as a reference standard for detecting synthetic cathinones in biological matrices .
Comparison with Structurally Similar Compounds
Buphedrone Hydrochloride belongs to the substituted cathinone family, which includes numerous analogs with varying substitutions. Below is a detailed comparison with key analogs:
Table 1: Comparative Analysis of this compound and Analogs
Pharmacological and Analytical Distinctions
Substituent Effects: The α-ethyl group in this compound reduces its volatility compared to methyl analogs like methcathinone, enhancing stability in analytical workflows .
Isotopic Derivatives :
- Deuterated versions (e.g., [2H5]-Buphedrone HCl) are critical for mass spectrometry, enabling precise quantification in complex matrices like urine .
Regulatory Status :
- Unlike this compound, compounds like Metaphédrine HCl (3-Methylmethamphetamine) face stricter regulations due to their structural resemblance to controlled substances .
Research and Forensic Considerations
- Analytical Challenges : Differentiation of Buphedrone from analogs requires advanced techniques such as HILIC (Hydrophilic Interaction Liquid Chromatography) to resolve subtle structural differences .
- Toxicity Data: Limited studies exist for newer analogs like 4-Fluoro-Buphedrone, underscoring the need for comprehensive toxicological profiling .
Biologische Aktivität
Buphedrone hydrochloride, chemically known as α-methylamino-butyrophenone (MABP), is a synthetic stimulant belonging to the phenethylamine and cathinone classes. First synthesized in 1928, buphedrone has gained attention for its psychoactive properties and potential for abuse. This article explores the biological activity of buphedrone, including its pharmacological effects, mechanisms of action, and associated health risks.
- Chemical Formula : CHNO
- Molar Mass : 177.247 g·mol
- IUPAC Name : α-methylamino-butyrophenone
- Common Routes of Administration : Vaporization, insufflation, intravenous injection, intramuscular injection, oral ingestion, rectal administration, buccal administration .
Buphedrone primarily acts as a stimulant by increasing dopamine release in the brain. Research indicates that repeated administration of buphedrone enhances D1 dopamine receptor expression in critical regions such as the dorsal striatum and nucleus accumbens in animal models . This mechanism is similar to other stimulants like methamphetamine but may produce different subjective effects, including heightened euphoria and less physical stimulation compared to methamphetamine .
Pharmacological Effects
The biological activity of buphedrone can be summarized through its pharmacological effects:
-
Positive Effects :
- Elevated mood and euphoria
- Increased alertness and motivation
- Enhanced sociability and empathy
- Appetite suppression
- Negative Effects :
Case Studies
Several case studies have documented the effects of buphedrone on users:
-
Case Study on Psychotic Symptoms :
A 21-year-old woman exhibited severe psychotic symptoms after chronic use of synthetic cathinones, including buphedrone. Symptoms included paranoid delusions and akathisia (motor restlessness). Treatment involved antipsychotics but highlighted the potential for severe mental health issues associated with buphedrone use . -
Toxicology Reports :
In forensic studies, buphedrone was detected in biological samples from users and deceased individuals. For example, concentrations of buphedrone were found at levels of 127 ng/mL in a deceased individual, indicating significant exposure .
Comparative Analysis with Other Stimulants
The following table compares the biological activity of buphedrone with other common stimulants:
Compound | Mechanism of Action | Main Effects | Risks |
---|---|---|---|
Buphedrone | Dopamine release potentiation | Euphoria, increased alertness | Tachycardia, psychosis |
Methamphetamine | Dopamine reuptake inhibition | Euphoria, increased energy | Severe addiction, neurotoxicity |
Mephedrone | Monoamine transporter blocker | Euphoria, increased sociability | Cardiovascular issues |
Health Risks and Legal Status
The health risks associated with buphedrone include cardiovascular complications such as tachycardia and hypertension. Additionally, psychological effects can lead to severe mental health disorders. As of recent classifications, buphedrone is considered a Schedule I controlled substance in the United States due to its high potential for abuse .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for identifying and quantifying Buphedrone Hydrochloride in forensic or biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for forensic identification. Prepare a stock solution (1.0 mg/mL in methanol) and dilute to working concentrations (e.g., 100 µg/mL) using validated protocols . For biological matrices (e.g., urine), employ stable isotope-labeled internal standards (e.g., Buphedrone Ephedrine Metabolite-D3) to correct for matrix effects and ionization efficiency . Chromatographic separation can be achieved using a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water and acetonitrile. Quantify using precursor-to-product ion transitions (e.g., m/z 232 → 174 for this compound) .
Q. What are the optimal solubility and storage conditions for this compound in experimental settings?
- Methodological Answer : this compound is soluble in DMSO (15 mg/mL), ethanol (10 mg/mL), and PBS (10 mg/mL). For long-term stability, store lyophilized powder at -20°C and prepare aliquots to avoid freeze-thaw degradation . Working solutions in organic solvents (e.g., methanol) should be used within 1 month . For in vivo studies, dissolve in a vehicle containing DMSO (≤5%), Tween 80 (10%), and saline (85%), ensuring sequential mixing and clarity at each step .
Q. How can researchers ensure structural integrity and purity during synthesis or procurement?
- Methodological Answer : Verify purity (>98%) via high-performance liquid chromatography (HPLC) with UV detection at 298 nm . Use a mobile phase of 0.1% phosphoric acid and acetonitrile (70:30 v/v) on a C8 column (4.6 × 150 mm, 5 µm) at 1.0 mL/min. Cross-reference the compound’s canonical SMILES (FC1=CC=C(C(C(CC)NC)=O)C=C1.Cl ) and CAS (166593-10-8) with certified reference materials . For analogs (e.g., 3-Methylbuphedrone), confirm substituent positions via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound and its analogs (e.g., 4-fluoro Buphedrone)?
- Methodological Answer : Conduct comparative studies using parallel artificial membrane permeability assays (PAMPA) to evaluate lipophilicity differences caused by para-fluoro or methyl substitutions . For in vivo absorption, employ crossover designs in rodent models, administering equimolar doses (e.g., 10 mg/kg) and collecting plasma samples at 0, 15, 30, 60, and 120 minutes. Analyze using LC-MS/MS and apply compartmental modeling (e.g., non-linear mixed-effects) to account for inter-subject variability .
Q. What strategies are effective for detecting and quantifying Buphedrone metabolites in complex biological matrices?
- Methodological Answer : Hydrolyze urine samples with β-glucuronidase to release conjugated metabolites. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate metabolites. Detect primary metabolites (e.g., Buphedrone Ephedrine Metabolite) via LC-MS/MS with multiple reaction monitoring (MRM), employing deuterated analogs (e.g., D3-labeled standards) to enhance accuracy . Validate methods per FDA guidelines (precision ≤15%, accuracy 85–115%) .
Q. How should researchers address conflicting data on Buphedrone’s receptor binding affinity in vitro?
- Methodological Answer : Standardize assay conditions across laboratories. For dopamine transporter (DAT) inhibition assays:
- Use HEK293 cells transfected with human DAT.
- Preincubate cells with Buphedrone (1–100 µM) for 10 minutes.
- Measure [³H]dopamine uptake and normalize to controls.
Discrepancies may arise from differences in cell lines, buffer pH, or solvent carriers (e.g., DMSO vs. saline). Replicate experiments with blinded samples and apply statistical rigor (e.g., ANOVA with post-hoc Tukey) .
Q. What experimental designs mitigate variability in neurotoxicity studies of this compound?
- Methodological Answer : Use transgenic rodent models (e.g., DAT-Cre mice) to assess region-specific neurotoxicity. Administer Buphedrone (20 mg/kg, i.p.) twice daily for 7 days. Post-sacrifice, perform immunohistochemistry for glial fibrillary acidic protein (GFAP) and tyrosine hydroxylase (TH) in the striatum. Pair with microdialysis to monitor extracellular dopamine fluctuations. Include positive controls (e.g., methamphetamine) and vehicle groups to isolate compound-specific effects .
Q. Data Management and Validation
Q. How can researchers validate the specificity of immunoassays for Buphedrone in cross-reactive panels?
- Methodological Answer : Screen against a panel of structurally similar cathinones (e.g., butylone, pyrovalerone) using surface plasmon resonance (SPR). Immobilize Buphedrone antibodies on a CM5 chip and measure binding kinetics (ka/kd) for each analog. Cross-reactivity >10% necessitates assay redesign. Confirm findings with LC-MS/MS in a subset of samples .
Q. What computational tools predict the metabolic pathways of novel Buphedrone analogs?
- Methodological Answer : Use in silico platforms like ADMET Predictor™ or MetaDrug® to simulate Phase I/II metabolism. Input the SMILES structure and apply cytochrome P450 (CYP) isoform models (e.g., CYP2D6, CYP3A4). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) and UPLC-QTOF analysis .
Eigenschaften
IUPAC Name |
2-(methylamino)-1-phenylbutan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQBARDMJLAIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166593-10-8 | |
Record name | 166593-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.